molecular formula C10H14N4O2 B1486438 6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1181617-80-0

6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B1486438
M. Wt: 222.24 g/mol
InChI Key: USOHHVRFIVDZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one” is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches

    Researchers have developed innovative synthesis routes for pyridazin-3-one derivatives, including 6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one. These methods involve reactions in acetic anhydride, condensation with active methylene compounds, and subsequent reactions to explore the viability and generality of these compounds for further chemical synthesis (Ibrahim & Behbehani, 2014).

  • Chemical Reactions and Derivatives

    Various studies have shown that pyridazinone derivatives can undergo sequential nucleophilic substitution reactions, offering pathways to synthesize polysubstituted pyridazinones. These reactions provide significant insights into the regioselectivity of nucleophilic substitution affected by nucleophiles and substituents, paving the way for creating diverse polyfunctional systems (Pattison et al., 2009).

Applications in Drug Discovery and Material Science

  • Potential Pharmacological Applications

    Pyridazinone derivatives, including the compound , have been investigated for their pharmacological potential. For instance, derivatives have been synthesized and tested as potential platelet aggregation inhibitors, showcasing the therapeutic potential of these compounds in managing conditions related to blood coagulation (Estevez et al., 1998).

  • Antimicrobial Activity

    The antimicrobial activities of pyridazinone derivatives have been explored, with specific derivatives synthesized from pyridazino compounds showing promising results against a variety of microorganisms. This suggests potential applications in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

properties

IUPAC Name

3-(4-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-7-3-5-14(6-4-7)10(16)8-1-2-9(15)13-12-8/h1-2,7H,3-6,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOHHVRFIVDZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
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6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 3
6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 4
6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 5
6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 6
6-(4-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one

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